

Unveiling the Link: Correlating MK-3168 Binding with Anandamide Elevation

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Compound of Interest		
Compound Name:	MK-3168 (12C)	
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A Comparative Guide for Neuroscientists and Drug Developers

The development of therapies targeting the endocannabinoid system holds significant promise for a range of neurological and psychiatric disorders. A key strategy involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). Elevating anandamide levels through FAAH inhibition is a therapeutic goal, and the ability to quantify this effect in vivo is crucial for drug development. This guide provides a comparative analysis of the use of the positron emission tomography (PET) tracer, [11C]MK-3168, to measure FAAH occupancy and its correlation with changes in anandamide levels, supported by experimental data and protocols.

Correlating FAAH Occupancy with Anandamide Levels: A Clinical Snapshot

A pivotal study investigating the FAAH inhibitor JNJ-42165279 in healthy volunteers provides a direct correlation between brain FAAH occupancy, as measured by [11C]MK-3168 PET imaging, and the subsequent increase in both plasma and cerebrospinal fluid (CSF) anandamide concentrations.[1] This study demonstrates the utility of MK-3168 as a biomarker for target engagement of FAAH inhibitors.



FAAH Inhibitor Dose (JNJ- 42165279)	Brain FAAH Occupancy (%)	Fold Increase in Plasma Anandamide	Fold Increase in CSF Anandamide
2.5 mg	>50	Approx. 10-fold (at lowest dose)	Significant Increase
5 mg	Appreciable	Data not specified	Data not specified
≥10 mg	96 - 98 (Saturation)	Data not specified	Significant Increase

Table 1: Correlation of JNJ-42165279 dose with brain FAAH occupancy measured by [11C]MK-3168 PET and corresponding changes in anandamide levels. Data extracted from a clinical study in healthy volunteers.[1]

Experimental Protocols [11C]MK-3168 PET Imaging Protocol for FAAH Occupancy

This protocol is based on methodologies employed in clinical trials assessing FAAH inhibitors. [1][2]

- Radiotracer Administration: A bolus injection of [11C]MK-3168 (typically 185 to 370 MBq) is administered intravenously.
- PET Scan Acquisition: Dynamic PET scans are acquired for 90-120 minutes post-injection.
- Arterial Blood Sampling: Continuous or discrete arterial blood samples are collected throughout the scan to measure the arterial input function, which is crucial for kinetic modeling.
- Metabolite Analysis: Plasma samples are analyzed to determine the fraction of unmetabolized parent radiotracer over time.
- Kinetic Modeling: Time-activity curves for different brain regions are generated. A two-tissue compartment model is often used to estimate the total distribution volume (VT) of [11C]MK-3168.



 FAAH Occupancy Calculation: FAAH occupancy is determined by comparing the VT in baseline scans (without FAAH inhibitor) to post-treatment scans using the following formula: Occupancy (%) = 100 × (VT_baseline - VT_postdrug) / VT_baseline.

Anandamide Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the quantification of anandamide in biological matrices like plasma or CSF, synthesized from established methods.[3][4][5][6][7]

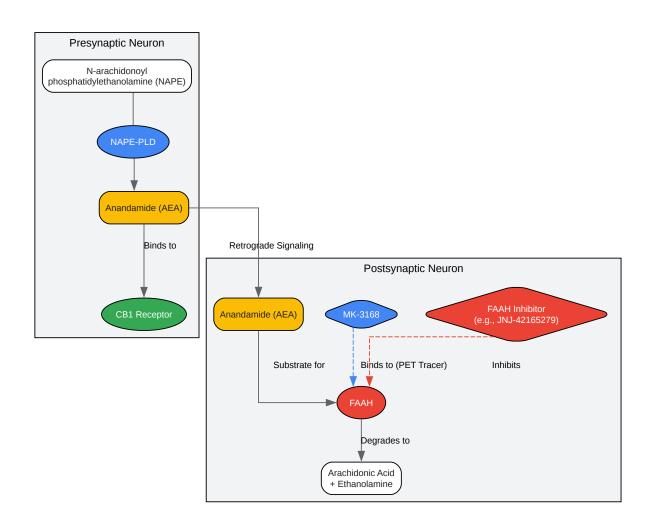
- Sample Preparation:
 - To 200 μL of plasma or CSF, add an internal standard (e.g., anandamide-d8).
 - Perform liquid-liquid extraction with a non-polar solvent such as toluene or a mixture of ethyl acetate and hexane.
 - Vortex and centrifuge the sample to separate the organic and agueous layers.
- Extraction and Concentration:
 - Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in a small volume of the mobile phase.
- LC-MS/MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution, typically using a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
 - Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and its internal standard.



- · Quantification:
 - Construct a calibration curve using known concentrations of anandamide standards.
 - Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizing the Process and Pathway

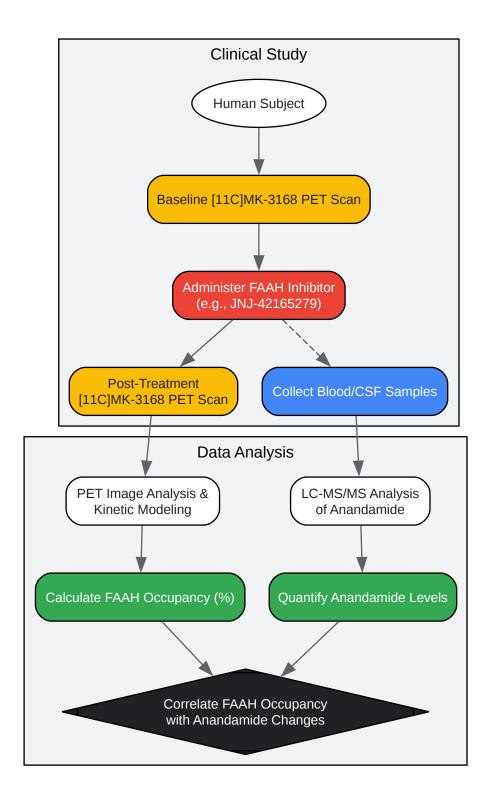




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Caption: Anandamide signaling and FAAH inhibition pathway.





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Caption: Experimental workflow for correlating FAAH occupancy with anandamide levels.



Comparison with Alternative FAAH PET Tracers

While [11C]MK-3168 is a valuable tool, other PET tracers for FAAH have been developed, each with distinct characteristics.

PET Tracer	Туре	Key Characteristics
[11C]MK-3168	Reversible Inhibitor	High brain uptake and specific signal; suitable for quantifying FAAH availability and occupancy studies.[8][9]
[11C]CURB	Irreversible Inhibitor	Measures FAAH activity rather than availability; has been used in human studies to map FAAH distribution.[10][11]
[18F]DOPP	Irreversible Inhibitor	A fluorine-18 labeled tracer, offering the advantage of a longer half-life compared to carbon-11, which facilitates distribution to satellite imaging centers.[11]

Table 2: Comparison of [11C]MK-3168 with alternative FAAH PET tracers.

The choice of tracer depends on the specific research question. For quantifying target engagement and guiding dose selection for reversible FAAH inhibitors, a reversible tracer like [11C]MK-3168 is highly suitable. Irreversible tracers may be more appropriate for measuring enzyme activity and have been used to study changes in FAAH levels in different conditions. [12]

Conclusion

The PET tracer [11C]MK-3168 serves as a powerful in vivo tool for quantifying FAAH in the human brain. Clinical data robustly demonstrates that the binding potential of MK-3168, and thus FAAH occupancy by an inhibitor, directly correlates with increases in the endogenous substrate, anandamide. This relationship is fundamental for the clinical development of FAAH



inhibitors, enabling researchers to confirm target engagement, optimize dosing, and understand the pharmacodynamic effects of these novel therapeutic agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists and drug developers working to advance therapies targeting the endocannabinoid system.

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